Phenyl furan-2-carboxylate
Description
Phenyl furan-2-carboxylate (CAS 6154-45-6) is an ester derivative of furan-2-carboxylic acid, where the hydroxyl group of the carboxylic acid is replaced by a phenyl group. Its structure consists of a furan ring substituted at the 2-position with a carboxylate ester linked to a phenyl moiety (Figure 1). This compound has garnered attention in medicinal and synthetic chemistry due to its versatility in amide bond formation and biological activity. For example, this compound serves as a key intermediate in synthesizing Diloxanide furoate, a BCS class II anti-amebic drug . Additionally, it exhibits reactivity in cross-coupling reactions with amines to form heteroaromatic amides, achieving yields up to 88% under optimized conditions .
Properties
IUPAC Name |
phenyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(10-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHDAWBGVZLMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325541 | |
| Record name | Phenyl 2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2948-14-3 | |
| Record name | NSC509746 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl 2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl furan-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of furan-2-carboxylic acid with phenol in the presence of a dehydrating agent such as sulfuric acid. Another method includes the reaction of furan-2-carboxylic acid chloride with phenol under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: Phenyl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Phenyl furan-2-carbinol.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Phenyl furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interfere with bacterial cell wall synthesis.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and resins with enhanced thermal stability and mechanical properties
Mechanism of Action
The mechanism of action of phenyl furan-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in cell wall synthesis, leading to antimicrobial effects. Its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Phenyl furan-2-carboxylate belongs to a broader class of furan-2-carboxylate esters. Structural analogs often differ in substituents on the phenyl ring or furan core, which significantly alter their physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The addition of EWGs like nitro (e.g., Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate) enhances antimycobacterial activity by improving target binding (MbtI enzyme inhibition) .
- Heterocycle Replacement : Replacing furan with thiophene (phenyl thiophene-2-carboxylate) reduces nucleophilicity, leading to lower yields in amide coupling (87% vs. 88% for furan analog) .
- Pharmacological Modifications : Diloxanide furoate’s dichloroacetamido group improves intestinal absorption and stability, critical for its anti-amebic efficacy .
Friedel-Crafts Acylation
- Furan-2-carbonyl chloride reacts with substituted benzenes to yield furan-2-carboxylate esters (e.g., compounds 3a–3d) .
- BBr3-mediated demethylation converts methyl esters to free acids for further functionalization .
Cross-Dehydrative Coupling
- Superparamagnetic nanoparticle catalysts enable esterification of phenols with furan-2-carbaldehyde, yielding this compound in moderate yields (e.g., 56–88%) .
Reactivity in Amide Formation :
this compound reacts efficiently with amines (e.g., benzylamine) to form amides (88% yield), outperforming thiophene analogs (87%) due to furan’s higher electron density .
Antimycobacterial Activity
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate inhibits MbtI, a salicylate synthase critical for iron acquisition in Mycobacterium tuberculosis. Crystallographic studies confirm its binding to the enzyme’s active site, though structural data for most furan-2-carboxylates remain scarce .
Anti-Anebic Activity
Diloxanide furoate (phenyl 4-(2,2-dichloro-N-methylacetamido)furan-2-carboxylate) disrupts intestinal protozoa, with a short half-life (3 hours) due to rapid glucuronidation .
Antioxidant and Anti-MRSA Activity
Methyl 5-(5-hydroxy-4-methoxy-2-methylphenyl)furan-2-carboxylate derivatives exhibit moderate anti-MRSA and antioxidant activities, though less potent than specialized antibiotics .
Physicochemical Properties
Biological Activity
Phenyl furan-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.
This compound and its derivatives have been studied for their pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. The furan moiety is known for enhancing the biological activity of compounds, making it a valuable structure in drug design.
2. Synthesis
The synthesis of this compound typically involves the reaction of furan-2-carbonyl chloride with phenolic compounds. Various methods have been explored to optimize yields and purity, including:
- Palladium-catalyzed coupling reactions : These methods have shown high efficiency in forming arylated derivatives.
- Functionalization : The introduction of different substituents on the phenyl ring has been investigated to enhance biological activity.
3.1 Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against drug-resistant strains, such as:
| Pathogen | Activity Level | Reference |
|---|---|---|
| Acinetobacter baumannii | High | |
| Klebsiella pneumoniae | Moderate | |
| Staphylococcus aureus | High |
In vitro assays revealed that derivatives of this compound possess significant antibacterial activity, making them potential candidates for developing new antibiotics.
3.2 Antitumor Activity
Research has indicated that this compound derivatives can inhibit tumor cell proliferation. The structure-activity relationship studies suggest that modifications on the furan or phenyl ring can enhance cytotoxic effects against various cancer cell lines.
- Case Study : A derivative exhibited an IC50 value of approximately 18 µM against specific cancer cell lines, indicating promising antitumor potential .
3.3 Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
4. Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its molecular structure. Key findings include:
- Electron-withdrawing groups : The presence of electron-withdrawing groups on the phenyl ring enhances the inhibitory activity against target enzymes.
- Positioning of substituents : The positioning of functional groups significantly affects the compound's potency and selectivity.
5. Conclusion
This compound represents a promising scaffold for developing new therapeutic agents due to its diverse biological activities. Ongoing research into its synthesis and modification will likely yield compounds with enhanced efficacy against various diseases.
6. References
- A.S. Hassan et al., "5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities," Egypt. J. Chem.
- "Synthesis, Characterization, and Biological Evaluation of New Furan Derivatives," PMC.
- "In Silico Antitubercular Activity Analysis," PMC.
- "Synthesis of Functionalized N-(4-Bromophenyl)furan-2-Carboxamide Analogues," MDPI.
Q & A
Q. What are the recommended safety protocols for handling phenyl furan-2-carboxylate in laboratory settings?
this compound should be handled under strict safety conditions due to limited toxicological and ecological data. Key protocols include:
Q. What synthetic routes are available for this compound, and how are they optimized?
A common method involves esterification of furan-2-carboxylic acid with phenol derivatives. For example:
- Ru(II)-catalyzed C-H benzoxylation : Reacting N-arylisoindoles with this compound precursors under Ru(II) catalysis yields derivatives (e.g., compound 2v ) with 77% efficiency. Key conditions:
-
Catalyst: Ru(II) complexes.
-
Solvent: CDCl₃ for NMR monitoring.
-
Characterization: ¹H/¹³C NMR and HRMS for structural validation .
- Carboxylation using cesium salts : Heating cesium furan-2-carboxylate with Cs₂CO₃ at 260°C under CO₂ flow produces 2,5-furandicarboxylic acid (FDCA) with 76% yield .
Method Catalyst/Reagent Temperature Yield Key Characterization Tools Ru(II)-catalyzed C-H bond Ru(II) complex RT to 80°C 77% NMR, HRMS Cesium-mediated carboxylation Cs salts 260°C 76% GC-MS, Carbon balance
Q. How is this compound characterized structurally and functionally?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ = 7.86 ppm for aromatic protons in CDCl₃) confirm regioselective functionalization .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ions (e.g., [M + Na]⁺ at 392.0740 for 2v ) .
- X-ray crystallography : Resolves crystal structures (e.g., butane-1,4-diyl bis-(furan-2-carboxylate)) for material science applications .
Advanced Research Questions
Q. What catalytic systems enable selective C-H functionalization of this compound derivatives?
Ru(II) catalysts are highly effective for C-H benzoxylation. For example:
- Mechanism : Ru(II) facilitates oxidative addition at the C(sp²)-H bond, followed by reductive elimination to form aryl esters.
- Key findings : Substituents on the aryl ring influence reaction efficiency. Electron-withdrawing groups enhance regioselectivity .
- Alternative systems : Solvent-free domino reactions (e.g., 1,5-acyl migration in benzoxazine synthesis) avoid metal catalysts, achieving >70% yields .
Q. How do structural modifications of this compound impact its biological activity?
- Enzyme inhibition : Chromen-7-yl furan-2-carboxylate acts as a selective Factor XIa inhibitor, critical in anticoagulant research. Modifications at the 5-position of the furan ring enhance binding affinity .
- Antiprotozoal activity : Diloxanide furoate (4-(2,2-dichloro-N-methylacetamido)this compound) inhibits protein synthesis in Entamoeba histolytica by targeting trophozoites .
| Derivative | Biological Target | Key Modification | Activity Enhancement |
|---|---|---|---|
| Chromen-7-yl derivative | Factor XIa | 5-position substitution | 10-fold selectivity |
| Diloxanide furoate | Entamoeba histolytica | Dichloroacetamide group | Luminal amoebicide |
Q. What role does this compound play in polymer and material science?
- Polymer design : Butane-1,4-diyl bis-(furan-2-carboxylate) serves as a monomer for aromatic polythionoesters, exhibiting high thermal stability (decomposition >300°C) .
- Structure-property relationships : Substituents on the furan ring adjust polymer crystallinity and biodegradability, crucial for environmental applications .
Data Contradictions and Limitations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
